molecular formula C17H16N6O3 B2872429 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034288-20-3

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Número de catálogo B2872429
Número CAS: 2034288-20-3
Peso molecular: 352.354
Clave InChI: QBZIZQWPANBUGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

This compound has been synthesized and evaluated for its antiproliferative activity on various human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). The studies have shown that certain conjugates of this compound exhibit considerable cytotoxicity, with IC50 values ranging from 0.54 to 31.86 μM . These findings suggest potential applications in developing new cancer therapies.

Tubulin Polymerization Inhibition

The compound’s derivatives have been tested for their ability to inhibit tubulin polymerization, which is a crucial process in cell division. Effective inhibition of microtubule assembly formation has been observed in prostate cancer cell line DU-145, indicating the compound’s role in halting the proliferation of cancer cells .

Apoptosis Induction

Further research into the compound’s derivatives has confirmed their ability to induce apoptosis in cancer cells. This is achieved through Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays . These processes are essential for programmed cell death, making the compound a valuable asset in cancer treatment strategies.

In Vitro and In Vivo Antitumor Activity

Novel derivatives of the compound have been designed and synthesized with antitumor properties. These derivatives have shown moderate to high inhibitory activities against various tumor cell lines and have demonstrated effective inhibition of tumor growth in HepG2 xenograft mouse models . This highlights the compound’s potential for both in vitro and in vivo applications in cancer research.

Cell Cycle Arrest and Apoptotic Response

Mechanistic studies of the compound’s derivatives have suggested that they may exert antitumor activity by regulating the cell cycle and inducing apoptosis. This includes the up-regulation of Bax, intracellular Ca2+ release, ROS generation, and activation of caspase-9 and caspase-3 . These mechanisms are critical for controlling cell proliferation and inducing cell death in cancer cells.

PRMT5 Inhibition

The compound has been identified as a potential inhibitor of PRMT5, an enzyme involved in gene expression regulation and a target for cancer therapy. The newly discovered inhibitors show antitumor activity against MV4-11 cells, highlighting this series of derivatives as novel anti-cancer lead compounds .

Cytotoxicity Evaluation

A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold, which includes the compound , has been screened for in vitro cytotoxicity. One particular derivative was found to be the most potent cytotoxic agent with excellent GI50, TGI, and LC50 values on multiple cancer cell lines .

Propiedades

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-10-8-13(22-25-10)17-21-16(26-23-17)9-18-15(24)7-6-14-19-11-4-2-3-5-12(11)20-14/h2-5,8H,6-7,9H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZIZQWPANBUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.